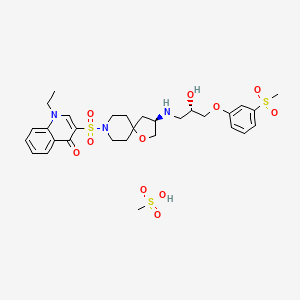
Vemtoberant (mesylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vemtoberant (mesylate) is a compound known for its role as a β3 adrenergic receptor antagonist. This compound is primarily used in scientific research to study β3 adrenergic receptor-mediated disorders, such as heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vemtoberant (mesylate) involves multiple steps, including the preparation of intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents .
Industrial Production Methods
Industrial production methods for Vemtoberant (mesylate) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
Vemtoberant (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Vemtoberant (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and reactions of β3 adrenergic receptor antagonists.
Biology: Investigated for its effects on β3 adrenergic receptors in various biological systems.
Medicine: Explored for its potential therapeutic applications in treating heart failure and other β3 adrenergic receptor-mediated disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting β3 adrenergic receptors
Mechanism of Action
Vemtoberant (mesylate) exerts its effects by antagonizing β3 adrenergic receptors. This action inhibits the receptor’s normal function, leading to various physiological effects. The molecular targets and pathways involved include the β3 adrenergic receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Perphenazine-d 8 dihydrochloride
- Desglymidodrine
- PF-610355
- L-Epinephrine sulfate
- Nadolol
- ARC 239
- Todralazine
- Amibegron hydrochloride
- N-5984
- Zotepine
- PROTAC AR/AR-V7 degrader-1
- Paliperidone-d 4
- BMS-194449
- Clenproperol-d 7
- ®- (+)-Atenolol
- Salbutamol
- Formoterol fumarate
- Metoprolol-d 6 tartrate
- Moprolol
- Clonidine-d 4 hydrochloride
- Pindolol-d 7
- N-1518
- Corynanthine
- Clorprenaline
- Nifenalol hydrochloride
- Trifluoperazine dihydrochloride
- Salbutamol (Standard)
- Bromchlorbuterol hydrochloride
- Levalbuterol hydrochloride (Standard) .
Uniqueness
Vemtoberant (mesylate) is unique due to its specific antagonistic action on β3 adrenergic receptors, making it a valuable tool for studying and potentially treating β3 adrenergic receptor-mediated disorders .
Properties
Molecular Formula |
C30H41N3O11S3 |
|---|---|
Molecular Weight |
715.9 g/mol |
IUPAC Name |
1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C29H37N3O8S2.CH4O3S/c1-3-31-18-27(28(34)25-9-4-5-10-26(25)31)42(37,38)32-13-11-29(12-14-32)16-21(19-40-29)30-17-22(33)20-39-23-7-6-8-24(15-23)41(2,35)36;1-5(2,3)4/h4-10,15,18,21-22,30,33H,3,11-14,16-17,19-20H2,1-2H3;1H3,(H,2,3,4)/t21-,22+;/m1./s1 |
InChI Key |
HFSUUDYRXDNDOR-NSLUPJTDSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)C[C@H](CO4)NC[C@@H](COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)CC(CO4)NCC(COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















